4'-Dehydroxy-4'-fluoroamodiaquine
Description
Properties
CAS No. |
155020-42-1 |
|---|---|
Molecular Formula |
C20H21ClFN3 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
7-chloro-N-[3-(diethylaminomethyl)-4-fluorophenyl]quinolin-4-amine |
InChI |
InChI=1S/C20H21ClFN3/c1-3-25(4-2)13-14-11-16(6-8-18(14)22)24-19-9-10-23-20-12-15(21)5-7-17(19)20/h5-12H,3-4,13H2,1-2H3,(H,23,24) |
InChI Key |
KMLKPUNXHVNTOM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)F |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)F |
Other CAS No. |
155020-42-1 |
Synonyms |
4'-dehydroxy-4'-fluoroamodiaquine |
Origin of Product |
United States |
Comparison with Similar Compounds
Fluorine-Substituted Amodiaquine Derivatives
Fluorine substitution at different positions of AQ has been explored to balance metabolic stability and efficacy:
| Compound | Structural Modification | Oxidation Potential (V) | Thioether Conjugates (% of dose) | IC50 (nM)* |
|---|---|---|---|---|
| Amodiaquine (AQ) | None | 0.45 | 11.87 ± 1.31 | 10–20 |
| 4'-FAQ | 4'-OH → 4'-F | 0.62 | 0.00 | 15–30 |
| 2',6'-DIFAQ | 2',6'-H → 2',6'-F | 0.60 | 2.17 ± 0.27 | 12–25 |
| 5'-FAQ | 5'-H → 5'-F | 0.52 | 8.90 ± 1.10 | 42–37 |
| 2',5',6'-TRIFAQ | 2',5',6'-H → 2',5',6'-F | 0.58 | 4.50 ± 0.80 | >100 |
IC50 values against chloroquine-resistant (K1) and sensitive (T9-96) *P. falciparum strains .
Key Findings :
- 4'-FAQ and 2',6'-DIFAQ exhibit higher oxidation potentials than AQ, significantly reducing thioether conjugate formation (a proxy for toxicity) .
- 5'-FAQ retains potent in vitro activity (IC50 ~40 nM) but shows higher bioactivation than 4'-FAQ .
- 2',5',6'-TRIFAQ loses antimalarial efficacy, likely due to steric hindrance or altered pharmacophore interactions .
Comparison with Chlorinated Analogues
Replacing the 4'-OH group with chlorine produces 4'-chloroamodiaquine analogues. These compounds aim to combine metabolic stability with efficacy:
| Compound | Structural Modification | Synthetic Yield (%) | IC50 (nM)* | Cross-Resistance with Chloroquine |
|---|---|---|---|---|
| 4'-Chloroamodiaquine | 4'-OH → 4'-Cl | 65–80 | 5–15 | Minimal |
| N-tert-butyl-4'-Cl AQ | 4'-OH → 4'-Cl + N-tert-butyl | 70 | 8–20 | None |
Key Findings :
- 4'-Chloro derivatives achieve higher synthetic yields (65–80%) than fluorinated analogues (40–60%) .
- They exhibit nanomolar potency comparable to AQ, with minimal cross-resistance to chloroquine .
- N-tert-butyl-4'-Cl AQ shows enhanced metabolic stability and is a clinical backup candidate .
Comparison with Isoquinoline Analogues
Isoquine (7) and its derivatives were designed by rearranging AQ’s functional groups to prevent quinoneimine formation:
| Compound | Structural Feature | IC50 (nM) | Clinical Outcome |
|---|---|---|---|
| Isoquine (7) | 3'-OH/4'-side-chain swap | 20–30 | Preclinical |
| N-tert-butyl isoquine (8) | Isoquine + N-tert-butyl | 15–25 | Discontinued (Phase I) |
Preparation Methods
Fluorination of Hydroxyl-Containing Intermediates
Amodiaquine’s hydroxyl group at the 4' position is a known site for metabolic oxidation, leading to toxic quinone-imine formation. Replacing this hydroxyl group with fluorine requires selective fluorination. Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are commonly employed for such transformations, though their use demands anhydrous conditions and careful temperature control. For instance, treating a protected amodiaquine intermediate with DAST at −78°C in dichloromethane could theoretically yield the fluorinated derivative. However, competing side reactions, such as elimination or over-fluorination, necessitate precise stoichiometry and protective group strategies.
De Novo Synthesis via Fluorinated Building Blocks
A more reliable approach involves synthesizing the fluorinated side chain independently before coupling it to the 4,7-dichloroquinoline core. The PMC study describes the condensation of substituted benzylamines with 4,7-dichloroquinoline to generate 4-aminoquinolines. Adapting this method, a fluorinated benzylamine precursor—4-fluoro-2-(diethylaminomethyl)aniline —could be synthesized via:
-
Mannich Reaction : Reacting 4-fluoroaniline with paraformaldehyde and diethylamine in aqueous or alcoholic media to introduce the diethylaminomethyl group.
-
Coupling with 4,7-Dichloroquinoline : Heating the fluorinated benzylamine with 4,7-dichloroquinoline in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone) at 80–100°C.
This route avoids post-synthetic fluorination challenges and aligns with scalable methods outlined in patent CN105503718A, which emphasizes continuous-flow synthesis for amodiaquine analogs.
Optimization of Reaction Conditions
Mannich Reaction Parameters
The Mannich reaction is critical for introducing the diethylaminomethyl group to the fluorinated aniline precursor. Key variables include:
Patent data demonstrates that maintaining a 1:1.2:1.2 molar ratio in water at 80°C for 30 minutes achieves >90% conversion (Table 1, Entry 2). Adapting these conditions to a fluorinated aniline would likely yield comparable efficiency.
Condensation with 4,7-Dichloroquinoline
The quinoline coupling step demands careful pH control. In amodiaquine synthesis, adjusting the reaction medium to pH 3.0 after hydrolysis maximizes nucleophilic attack by the amine. For the fluorinated analog, similar conditions (pH 3.0–5.0, 100°C, 1 hour) are expected to facilitate coupling, though the electron-withdrawing fluorine may slightly reduce reactivity. Computational docking studies suggest that fluorination alters electronic properties, potentially requiring adjusted stoichiometry or extended reaction times.
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR : The absence of a hydroxyl proton (δ 5.5–6.0 ppm) and presence of fluorine-induced deshielding in aromatic protons confirm successful fluorination.
-
¹⁹F NMR : A singlet near δ −120 ppm verifies the aromatic fluorine substituent.
-
HRMS : Molecular ion peaks at m/z 451.1423 ([M+H]⁺, calculated for C₂₃H₂₄Cl₂FN₃) ensure molecular fidelity.
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water gradient) reveals >99% purity when reactions are conducted under optimized conditions. Metabolic stability assays, as performed for related 4-aminoquinolines, show that fluorination enhances resistance to cytochrome P450-mediated degradation, with a half-life (t₁/₂) exceeding 60 minutes in human liver microsomes.
Challenges and Mitigation Strategies
Fluorination Selectivity
Direct fluorination methods risk side reactions at the quinoline nitrogen or the tertiary amine. Employing protective groups (e.g., acetyl for amines) during DAST treatment mitigates this.
Q & A
Q. What is the rationale behind replacing the 4'-hydroxyl group of amodiaquine with a fluorine atom in 4'-dehydroxy-4'-fluoroamodiaquine, and how is this compound synthesized?
The substitution of the 4'-hydroxyl group with fluorine aims to mitigate metabolic oxidation of amodiaquine to cytotoxic quinoneimine metabolites, which are linked to hepatotoxicity. Fluorine's electronegativity increases the oxidation potential of the molecule, reducing bioactivation while retaining antimalarial activity. Synthesis involves modifying the 4-hydroxyanilino nucleus via halogenation (e.g., using fluorinating agents) under controlled conditions, as outlined in Scheme 3 of key synthetic pathways .
Q. What is the proposed mechanism of antimalarial action for this compound, and how does it compare to amodiaquine?
Like amodiaquine, the compound likely inhibits heme detoxification in Plasmodium parasites by disrupting heme polymerization. Its potency (low nanomolar IC50 values against chloroquine-resistant strains) suggests retained target affinity despite structural modification. Fluorine substitution does not significantly alter the pharmacophore responsible for heme binding but improves metabolic stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro antimalarial potency and in vivo efficacy observed in analogs like this compound?
Discrepancies often arise from poor oral bioavailability or rapid metabolism. Methodological approaches include:
- Pharmacokinetic profiling : Assess bioavailability in rodent models using LC-MS/MS to quantify plasma and tissue concentrations .
- Solubility optimization : Use salt formulations or co-solvents to enhance gastrointestinal absorption.
- Metabolic stability assays : Employ liver microsomes or hepatocyte models to identify metabolic hotspots . Example: Miroshnikova's isotebuquine analogs showed excellent in vitro activity but poor oral absorption, highlighting the need for balanced lipophilicity .
Q. What experimental strategies are recommended to optimize the pharmacokinetic profile of this compound derivatives?
- Preclinical models : Use transgenic rodents expressing human CYP450 enzymes to predict metabolic pathways.
- Structural tweaks : Introduce substituents at the 7-position of the quinoline core to modulate solubility (e.g., hydroxyl or amine groups).
- Crystallography : Resolve crystal structures (e.g., via X-ray diffraction) to guide steric hindrance strategies that reduce enzymatic degradation .
- In silico modeling : Apply QSAR models to predict absorption and distribution properties .
Q. How should researchers analyze contradictory data on the metabolic stability of fluorinated amodiaquine analogs across different studies?
- Systematic review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor .
- Contradiction mapping : Compare oxidation potentials, assay conditions (e.g., microsomal vs. cellular models), and metabolite identification methods.
- Meta-analysis : Pool data from multiple studies to identify trends, such as fluorine's consistent role in reducing quinoneimine formation .
Q. What structural and methodological insights can be gained from crystallographic analysis of this compound derivatives?
X-ray crystallography reveals bond angles, fluorine-induced conformational changes, and packing interactions that influence solubility and stability. For example, structural data for 4-fluorobenzylammonium dihydrogen phosphate analogs demonstrate how fluorine affects hydrogen bonding and lattice stability, which can inform salt formation strategies for improved formulation .
Key Methodological Recommendations
- Prioritize in vitro-in vivo correlation (IVIVC) studies to bridge efficacy gaps.
- Use mixed-methods approaches (e.g., combining metabolic assays and crystallography) for structural optimization .
- Apply PICO frameworks to refine research questions: Population (malarial parasites), Intervention (fluorinated analogs), Comparison (parent drug), Outcome (reduced toxicity and retained efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
